molecular formula C6H10O3<br>C6H10O3<br>CH3COCH2COOC2H5 B1671637 Ethyl acetoacetate CAS No. 141-97-9

Ethyl acetoacetate

Cat. No.: B1671637
CAS No.: 141-97-9
M. Wt: 130.14 g/mol
InChI Key: XYIBRDXRRQCHLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetoacetate can be synthesized through the Claisen condensation of ethyl acetate. This involves the reaction of two moles of ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form one mole each of this compound and ethanol . The reaction is typically carried out under reflux conditions .

Industrial Production Methods: On an industrial scale, this compound is produced by treating diketene with ethanol . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

2.1. Claisen Condensation

One of the primary reactions involving ethyl acetoacetate is the Claisen condensation, where it reacts with another ester or carbonyl compound in the presence of a strong base to form β-keto esters or β-diketones.

  • Reaction Mechanism:

    • Deprotonation of this compound generates a nucleophilic enolate.

    • The enolate attacks the carbonyl carbon of another ester.

    • Protonation leads to the formation of β-keto ester.

2.2. Alkylation and Di-alkylation

This compound can undergo alkylation at its enolate position, allowing for the introduction of various alkyl groups.

  • Single Alkylation:

    • Reaction with an alkyl halide followed by hydrolysis yields substituted ketones.

  • Double Alkylation:

    • A second alkylation can occur if conditions allow, leading to more complex structures.

2.3. Hydrolysis Reactions

This compound can undergo both acidic and basic hydrolysis:

  • Acidic Hydrolysis:

    • Heating with dilute acid converts it back to acetic acid and ethanol.

  • Basic Hydrolysis:

    • Treatment with strong bases yields carboxylic acids and alcohols.

2.4. Reduction Reactions

This compound can be reduced to form alcohols:

  • Bioreduction:

    • Using yeast or other biological catalysts can selectively reduce this compound to produce specific enantiomers of alcohols with high yield .

2.5. Oxidation Reactions

The oxidation of this compound can be studied using chromic acid:

  • Kinetics and Mechanism:

    • The reaction follows first-order kinetics with respect to both the oxidant and the substrate in certain conditions, yielding carboxylic acids .

3.1. Kinetic Data for Oxidation Reactions

ParameterValue
Reaction Order (Chromic Acid)First Order
Activation Energy (ΔE\Delta E)9.51 kcal/mol
Temperature Range293 K - 318 K

3.2. Yields from Bioreduction Experiments

Catalyst TypeYield (%)By-products (%)
Free Yeast Cells97.541.5
Immobilized Yeast Cells98.40.86

Scientific Research Applications

Organic Synthesis

Ethyl acetoacetate as a Building Block:
this compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of β-keto esters and heterocyclic compounds. The compound can undergo acetoacetylation reactions, allowing for the introduction of acetoacetyl groups into nucleophiles, which modifies their chemical properties significantly .

Case Study: Borylated Derivatives
A recent study highlighted the synthesis of borylated derivatives of this compound through homologation reactions. This method enhances the synthetic utility of this compound by allowing further modifications to create complex organic structures .

Flavor and Fragrance Industry

Role in Aroma Compounds:
this compound is widely utilized as a precursor for synthesizing aroma compounds in the flavor and fragrance industry. It contributes fruity and floral notes to perfumes, cosmetics, and food flavorings, enhancing their olfactory characteristics .

Data Table: Applications in Fragrance Production

ApplicationDescription
PerfumesUsed to create sweet and fruity notes
Food FlavoringsEnhances flavors in various food products
Household ProductsFound in cleaning agents and air fresheners

Pharmaceutical Applications

Synthesis of Medicinal Compounds:
this compound is an important intermediate in the pharmaceutical industry, facilitating the synthesis of various drugs. It is involved in producing compounds like vitamins and other bioactive molecules .

Case Study: Toxicological Assessment
A toxicological study involving this compound demonstrated that it did not adversely affect growth or health in rodents at certain dosages, suggesting its safety for use in medicinal formulations .

Agrochemicals

Use in Pesticide Formulations:
In agrochemicals, this compound acts as a solvent and an intermediate in the production of pesticides and herbicides. Its chemical properties allow it to enhance the efficacy of active ingredients .

Coatings and Adhesives

Application in Industrial Products:
The compound is used in formulating coatings, paints, and adhesives due to its ability to act as a reactive diluent or crosslinking agent. This application improves adhesion, flexibility, and chemical resistance of coatings on various substrates .

Research Solvent

Versatile Laboratory Use:
In research settings, this compound is employed as a solvent or cosolvent for organic reactions. Its properties facilitate the dissolution and manipulation of various compounds during synthetic chemistry experiments .

Biological Activity

Ethyl acetoacetate (EAA) is a versatile compound known for its various biological activities, including antimicrobial, antiplatelet, and potential applications in cancer diagnostics. This article examines the biological activity of EAA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an ester derived from acetoacetic acid, commonly used in organic synthesis and as a building block in pharmaceuticals. Its structure allows it to participate in various chemical reactions, leading to a wide range of biological applications.

Antimicrobial Activity

EAA has demonstrated significant antimicrobial properties against various pathogens.

  • Mechanism of Action : EAA's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Case Study: EAA Against Salmonella

A study evaluated the efficacy of an 8% EAA wash on reducing Salmonella enterica counts. The results showed:

TreatmentReduction in Bacterial Count
EAA Wash (15s)4 log reduction
Peroxyacetic Acid3 log reduction
Chlorine Wash2-3 log reduction

The EAA wash was notably more effective than traditional methods, highlighting its potential as a food antimicrobial agent .

Antiplatelet Activity

Research has also explored the antiplatelet effects of novel phenylhydrazone derivatives of EAA.

  • Study Findings : The para-hydroxyphenylhydrazine derivative exhibited the highest antiplatelet activity against aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP).
Derivative TypeActivity Level
Para-hydroxyphenylhydrazineHighest
Electron-releasing groupsBetter inhibition
Electron-withdrawing groupsDecreased potency

This study indicates that modifications to the EAA structure can enhance its pharmacological properties .

Cancer Diagnostic Applications

EAA has been investigated as a hyperpolarized substrate for magnetic resonance imaging (MRI) in liver cancer diagnostics.

  • Research Outcome : In a rat model, hyperpolarized [1,3-^13C_2]this compound provided a metabolic fingerprint indicative of hepatocellular carcinoma (HCC), with a significantly higher substrate-to-product ratio compared to healthy tissue.
MeasurementEAA (HCC)Healthy Tissue
Metabolic Ratio4 times higherBaseline
Signal-to-Noise RatioComparable to pyruvate-

This suggests that EAA could serve as a valuable marker for non-invasive cancer diagnostics .

Antioxidant Activity

A study investigating the combination of EAA with other compounds found significant antioxidant activity. The reaction mixture demonstrated effective radical scavenging capabilities, indicating potential for therapeutic applications in oxidative stress-related conditions .

Summary of Biological Activities

The table below summarizes the biological activities of this compound:

Biological ActivityDescriptionReferences
AntimicrobialEffective against Salmonella, E. coli, etc.
AntiplateletInhibits platelet aggregation
Cancer DiagnosticsHyperpolarized substrate for MRI
AntioxidantRadical scavenging abilities

Q & A

Basic Research Questions

Q. How can the Claisen condensation of ethyl acetate be optimized to synthesize ethyl acetoacetate with high yield and purity?

The Claisen condensation involves refluxing ethyl acetate with a base (e.g., sodium ethoxide) to form this compound. Key parameters include maintaining anhydrous conditions, precise temperature control (70–80°C), and stoichiometric excess of ethyl acetate. Post-reaction neutralization with acetic acid and vacuum distillation minimize side products like diethyl oxalate. Yield optimization (up to 80% theoretical) requires careful removal of ethanol to shift equilibrium toward the product .

Q. What analytical methods are most effective for quantifying the keto-enol tautomerism of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. At 25°C, the enol form (~10%) exhibits distinct vinyl proton signals (δ 5.3–5.5 ppm) and a hydrogen-bonded hydroxyl proton (δ 15–16 ppm). Integration of these peaks against the keto form’s α-proton resonance (δ 3.4 ppm) provides quantitative ratios. Variable-temperature NMR can further probe exchange kinetics, while Kurt Meyer titration offers complementary validation .

Advanced Research Questions

Q. How can the Taguchi robust design method optimize asymmetric reductions of this compound derivatives?

The Taguchi method identifies critical variables (e.g., pH, temperature, substrate concentration) through orthogonal array experiments. For the asymmetric reduction of ethyl 4-chloroacetoacetate using baker’s yeast, optimizing eight parameters (e.g., aeration rate, co-solvent ratio) increased enantiomeric excess (ee) of S-4-chloro-3-hydroxybutyrate. Statistical analysis of variance (ANOVA) prioritizes factors like agitation speed and nutrient composition to maximize yield and ee .

Q. What strategies enhance regioselective hydrogenation of this compound to β-hydroxy esters?

Selective reduction of the ketone group (without ester cleavage) requires protective acetal formation or mild reducing agents. Sodium borohydride selectively reduces the keto group to yield ethyl 3-hydroxybutyrate, while lithium aluminum hydride reduces both ester and ketone to 1,3-butanediol. Catalytic hydrogenation with chiral ligands (e.g., BINAP-ruthenium complexes) achieves enantioselective reduction, critical for pharmaceutical intermediates .

Q. How do solvent-free Biginelli reactions with heteropolyacid catalysts improve dihydropyrimidinone synthesis?

Keggin-type heteropolyacids (HPAs) like PMoBiV catalyze three-component reactions between aldehydes, this compound, and urea under solvent-free conditions. Acidic sites on the HPA surface facilitate imine formation and cyclocondensation. At 80°C, PMoBiV achieves 92% yield of dihydropyrimidinone in 1 hour, outperforming traditional HCl catalysis. Catalyst recyclability and reduced waste align with green chemistry principles .

Q. What mechanistic insights explain the temperature-dependent NMR spectral changes in this compound’s tautomeric equilibrium?

Heating this compound accelerates proton exchange between keto and enol forms, coalescing α-proton and enol signals into a single averaged peak. At 110°C, dynamic NMR analysis reveals a 10% enol population, consistent with van’t Hoff calculations. Cooling to −40°C slows exchange, resolving individual resonances. This contrasts with acetylacetone, where enol content increases with temperature due to stronger intramolecular hydrogen bonding .

Q. How does one-step synthesis from this compound and acetic anhydride achieve >99% yield of acetylacetone?

Optimized conditions (15.3 hours reaction time, 1.1:1 molar ratio of this compound to acetic anhydride, 3% catalyst) minimize side reactions like decarboxylation. Acidic catalysts (e.g., H2SO4) promote transesterification and ketonization. Orthogonal experimental design identifies reaction time as the most critical factor, with purity confirmed via GC-MS and refractive index analysis .

Properties

IUPAC Name

ethyl 3-oxobutanoate
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InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
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InChI Key

XYIBRDXRRQCHLP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)C
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Molecular Formula

C6H10O3, Array
Record name ETHYL ACETOACETATE
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DSSTOX Substance ID

DTXSID2027092
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Molecular Weight

130.14 g/mol
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Physical Description

Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints., Liquid, Colorless liquid with a fruity odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odour
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Record name Butanoic acid, 3-oxo-, ethyl ester
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Boiling Point

363 °F at 760 mmHg (USCG, 1999), 180.8 °C AT 760 MM HG, 180.00 to 181.00 °C. @ 760.00 mm Hg, 180.8 °C
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Flash Point

135 °F (USCG, 1999), 184 °F CC (84.4 °C), 70 °C c.c.
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Solubility

SOL IN ABOUT 35 PARTS WATER, SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE, water solubility = 1.11X10+5 mg/l @ 17 °C, 110 mg/mL at 17 °C, Solubility in water, g/100ml at 20 °C: 2.86, miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water
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Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0282 AT 20 °C/4 °C, Relative density (water = 1): 1.021, 1.022-1.027
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Vapor Density

4.48, Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.78 [mmHg], 0.78 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 0.1
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Color/Form

COLORLESS LIQUID

CAS No.

141-97-9
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Melting Point

less than -112 °F (USCG, 1999), -45 °C
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Synthesis routes and methods I

Procedure details

In the same way as in Example 1, 60 g (0.21 mol) of tetraisopropyl titanate were reacted with 116.6 g (0.42 mol) of triethyl citrate. The mixture was freed of alcohol under vacuum and 154.6 g of a clear, pale yellow liquid was obtained.
[Compound]
Name
alcohol
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Synthesis routes and methods II

Procedure details

In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.
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Synthesis routes and methods III

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods IV

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
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Name
di-2-ethylhexyl peroxydicarbonate
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Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl acetoacetate
Ethyl acetoacetate
Ethyl acetoacetate
Ethyl acetoacetate

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